molecular formula C14H12Cl2N4OS2 B6537192 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1170586-90-9

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6537192
CAS No.: 1170586-90-9
M. Wt: 387.3 g/mol
InChI Key: KRKYNJRBNKGTLR-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with ethyl and methyl groups, linked via a carboxamide bridge to a thiazole ring bearing a 2,5-dichlorothiophene moiety. The dichlorothiophene group contributes to lipophilicity and electronic modulation, while the thiazole-pyrazole framework offers rigidity and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4OS2/c1-3-20-10(4-7(2)19-20)13(21)18-14-17-9(6-22-14)8-5-11(15)23-12(8)16/h4-6H,3H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKYNJRBNKGTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a complex structure that includes:

  • Thiazole Ring : Known for its role in various biological activities.
  • Dichlorothiophene Moiety : Contributes to the compound's reactivity and interaction with biological targets.
  • Pyrazole Core : Associated with a wide range of pharmacological effects.

Biological Activities

This compound has been studied for various biological activities:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit antimicrobial properties. The compound's structure may enhance its efficacy against specific bacterial strains.
  • Anticancer Properties : Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. The interaction with cellular pathways involved in cell death is crucial for its anticancer potential.
  • Anti-inflammatory Effects : Some derivatives of pyrazoles have demonstrated anti-inflammatory activity, which is significant for treating chronic inflammatory diseases.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting various physiological processes.

The mechanisms by which this compound exerts its biological effects include:

  • Receptor Binding : The compound may interact with specific receptors, altering their activity and influencing downstream signaling pathways.
  • Enzyme Interaction : It can inhibit or activate enzymes critical for metabolic processes, thereby modulating biological responses.

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar compounds and their derivatives. Here are some key findings:

StudyFocusFindings
Pyrazole DerivativesDemonstrated broad-spectrum antimicrobial activity; effective against Gram-positive and Gram-negative bacteria.
Anticancer ActivityInduced apoptosis in various cancer cell lines through mitochondrial pathways.
Anti-inflammatory EffectsShowed significant reduction in inflammatory markers in animal models.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : Cyclization of precursors under controlled conditions.
  • Introduction of Dichlorothiophene Group : Achieved via substitution reactions.
  • Amide Bond Formation : Coupling with ethyl and methyl groups to finalize the structure.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its antimicrobial , antifungal , and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit promising antimicrobial activity against a range of pathogens. The structural features of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide are believed to enhance its interaction with microbial targets, potentially leading to effective treatments for infections.

Antifungal Properties

Studies have shown that the compound can inhibit fungal growth, making it a candidate for developing new antifungal agents. The thiazole ring is known for its role in enhancing bioactivity against fungi.

Anticancer Research

The compound's structural characteristics suggest it may interfere with cancer cell proliferation. Preliminary studies indicate that it could induce apoptosis in various cancer cell lines, warranting further investigation into its mechanisms of action and efficacy as an anticancer drug.

Agrochemicals

This compound shows potential as a pesticide or herbicide due to its biological activity against pests and weeds.

Pesticidal Activity

The compound's ability to disrupt biological processes in pests positions it as a candidate for developing new agrochemicals. Its efficacy against specific insect pests can be attributed to its unique chemical structure that targets vital biochemical pathways in these organisms.

Herbicidal Properties

Research into the herbicidal properties of thiazole derivatives suggests that this compound may inhibit weed growth effectively. Its application in agriculture could lead to more sustainable farming practices by reducing reliance on traditional herbicides.

Materials Science

The unique structural properties of this compound make it suitable for applications in materials science.

Organic Semiconductors

The compound's electronic properties are being studied for potential use in organic semiconductors. Its ability to conduct electricity could lead to advancements in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Liquid Crystals

Due to its molecular structure, this compound may also be explored for use in liquid crystal displays (LCDs). The alignment and behavior of liquid crystals can be influenced by the presence of such compounds, potentially enhancing display technologies.

Case Studies and Research Findings

Application AreaFindingsReferences
Medicinal ChemistryExhibits antimicrobial and anticancer properties; induces apoptosis in cancer cells
AgrochemicalsPotential as a pesticide; effective against specific pests and weeds
Materials ScienceSuitable for organic semiconductors; potential use in LCD technologies

Comparison with Similar Compounds

Aryl-Substituted Pyrazole Carboxamides ()

Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3e) share a pyrazole-carboxamide backbone but differ in substituents. For example:

  • 3a (phenyl substituents) and 3b (4-chlorophenyl) exhibit higher melting points (133–135°C and 171–172°C, respectively) compared to 3c (p-tolyl, 123–125°C), suggesting that electron-withdrawing chlorine atoms enhance crystallinity .
  • The target compound’s dichlorothiophene-thiazole system replaces aryl groups, likely increasing steric bulk and altering electronic properties.

Thiophene-Containing Derivatives ()

  • 5-(5-chlorothiophen-2-yl)-N′-(3-(2-methoxyphenyl)allylidene)-1H-pyrazole-3-carbohydrazide () features a hydrazide linker and methoxyphenyl group, contrasting with the carboxamide and dichlorothiophene in the target compound. The hydrazide group may reduce metabolic stability compared to carboxamides.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target Compound C₁₃H₁₂Cl₂N₄OS₂* ~422.3* N/A Dichlorothiophene, thiazole
3a () C₂₁H₁₅ClN₆O 403.1 133–135 Phenyl, cyano
3b () C₂₁H₁₄Cl₂N₆O 437.1 171–172 4-Chlorophenyl, cyano
Compound C₁₉H₂₃N₅OS 369.5 N/A Cyclopropyl, thiophen-3-yl

*Estimated based on structural analysis.

  • The target compound’s molecular weight (~422.3) is intermediate between ’s derivatives (403.1–437.1) and ’s compound (369.5), reflecting the dichlorothiophene-thiazole system’s contribution.
  • Chlorine substituents in 3b and the target compound may enhance lipophilicity (logP), impacting solubility and membrane permeability.

Functional Group Impact on Bioactivity (Inferred)

  • The dichlorothiophene-thiazole motif in the target compound could improve binding to sulfur-interacting biological targets (e.g., kinases) compared to purely aromatic systems in .
  • The carboxamide linker in the target compound may offer greater metabolic stability than the hydrazide group in ’s analogue .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The synthesis involves multi-step heterocyclic reactions. Key steps include:

  • Hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate derivatives to form intermediates ().
  • Cyclization of thiophene-thiazole precursors using α-haloketones or thioureas under reflux conditions ().
  • Purification via recrystallization or column chromatography, monitored by TLC (Rf values ~0.5 in ethyl acetate/hexane) and confirmed by ¹H NMR (e.g., δ 2.4 ppm for methyl groups) and IR (e.g., 1680 cm⁻¹ for amide C=O) .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.2 ppm), thiazole (δ 7.5–8.0 ppm), and pyrazole (δ 2.4–3.1 ppm for alkyl substituents) ().
  • IR Spectroscopy : Confirm amide bonds (1650–1700 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹) ().
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 450–460) ().

Q. What are the known biological activities of structurally related compounds?

  • Methodological Answer : Analogous thiazole-pyrazole hybrids exhibit:

  • Antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption ().
  • Anticancer effects (IC₅₀: 10–20 µM) by inhibiting kinase pathways (e.g., EGFR) ( ).

Advanced Research Questions

Q. How can researchers optimize synthesis yield under varying reaction conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs. For example, DMF/EtOH mixtures at 80°C improve cyclization yields by 30% ().
  • Ultrasound-assisted synthesis : Reduces reaction time (from 12 h to 2 h) and increases purity (>95%) by enhancing mass transfer ().

Q. How to resolve discrepancies in biological activity data across different assays?

  • Methodological Answer :

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorescence-based kinase assays) vs. cell viability (MTT assays) to rule out false positives ().
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts ().

Q. What computational strategies predict biological targets and ADMET properties?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 (binding energy ≤-8 kcal/mol) ( ).
  • PASS Online : Predict off-target effects (e.g., hepatotoxicity risk) based on structural fragments ().
  • SwissADME : Optimize logP (target ≤3) and PSA (≤140 Ų) for blood-brain barrier penetration ().

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Substituent variation : Replace the dichlorothiophene moiety with fluorophenyl groups to assess halogen bonding effects ( ).
  • Bioisosteric replacement : Substitute the ethyl group with cyclopropyl to evaluate steric and electronic impacts on potency ().
  • Data analysis : Use multivariate regression (e.g., PLS) to correlate Hammett σ values with IC₅₀ trends ( ).

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